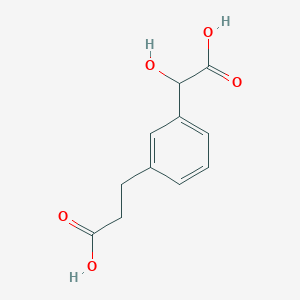
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids It features a phenyl ring substituted with a carboxy(hydroxy)methyl group and a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropionic acid with formaldehyde and a suitable oxidizing agent to introduce the carboxy(hydroxy)methyl group . The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxy(hydroxy)methyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Its structure can be modified to create analogs that serve as probes or inhibitors in biochemical studies .
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development and pharmacological research .
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical processes. Its carboxy(hydroxy)methyl group allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionic acid: A simpler analog with a phenyl ring and a propanoic acid chain.
4-Hydroxyphenylpropanoic acid: Contains a hydroxyl group on the phenyl ring, offering different reactivity and applications.
3-Hydroxyphenylpropanoic acid: Features a hydroxyl group on the phenyl ring, similar to (3-(Carboxy(hydroxy)methyl)phenyl)propanoic acid but without the carboxy(hydroxy)methyl group.
Uniqueness
This compound is unique due to the presence of both a carboxy(hydroxy)methyl group and a propanoic acid chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-[3-[carboxy(hydroxy)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)5-4-7-2-1-3-8(6-7)10(14)11(15)16/h1-3,6,10,14H,4-5H2,(H,12,13)(H,15,16) |
InChI Key |
NLOGYSDWJDIOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















